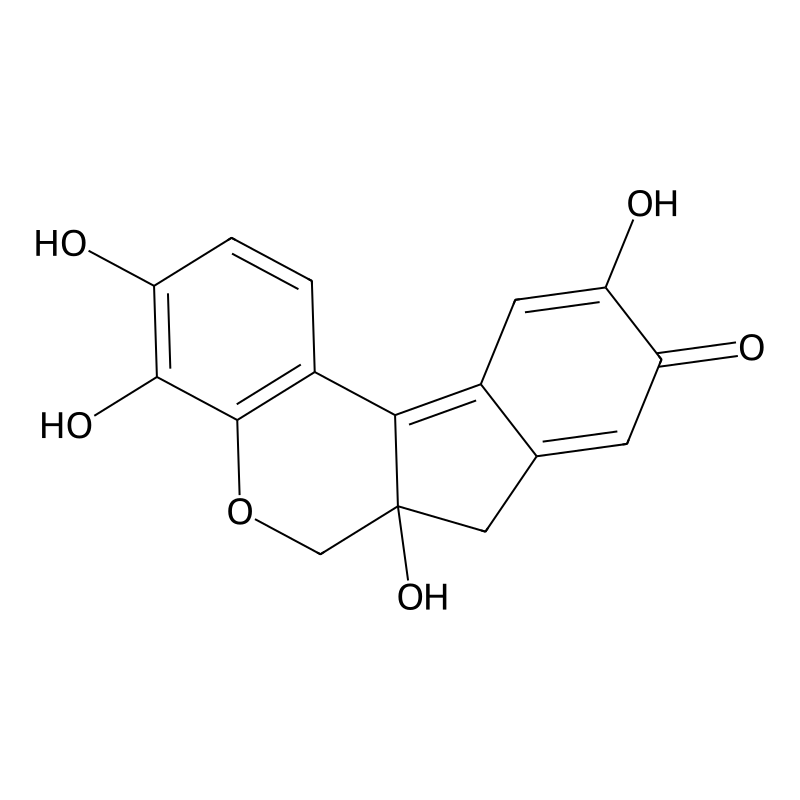Hematein

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Histological Stain
Hematein's primary application in scientific research lies in histology, the study of microscopic tissue structure. It acts as a nuclear stain, specifically binding to DNA and RNA within cell nuclei. This binding affinity creates a visible contrast between cell nuclei (stained blue or purple) and the surrounding cytoplasm (stained lighter). Hematein's widespread use stems from its several advantages:
- Specificity: Hematein primarily targets nucleic acids, offering clear visualization of cell nuclei [].
- Safety: Compared to other nuclear stains, Hematein is considered relatively safe for researchers to handle [].
- Cost-Effectiveness: Hematein is a naturally occurring compound and is readily available at a lower cost compared to some synthetic stains [].
These properties make Hematein a popular choice for routine histological staining in various research fields, including cancer research, developmental biology, and neuroscience.
X-ray Phase-Contrast Imaging
Beyond traditional histology, Hematein demonstrates potential in X-ray phase-contrast imaging, a technique that utilizes differences in X-ray phase shifts to generate high-resolution images of biological samples. Hematein's ability to bind to tissues allows it to act as a contrast agent, enhancing the visibility of specific structures within the sample when exposed to X-rays. This approach offers several benefits:
- Preservation of Samples: Unlike traditional methods requiring harsh chemical treatments, X-ray phase-contrast imaging with Hematein preserves the delicate structure of biological samples, making it suitable for studying fragile tissues [].
- 3D Imaging Capabilities: This technique allows for the creation of three-dimensional (3D) images of the sample, providing a more comprehensive understanding of tissue organization [].
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
General Manufacturing Information
Dates
2: Elleder M, Lojda Z. Studies in lipid histochemistry. II. The nature of the material stained with acid haematein test and with OTAN reaction in red blood cells. Histochemie. 1970;24(1):21-8. PubMed PMID: 4098193.
3: Roozemond RC. A comparison of the Baker acid Haematein staining of selected regions of rat hypothalamus with the fatty acid composition of their phosphatidyl choline content and their polar lipid fraction as determined by gas liquid chromatography. Histochem J. 1970 May;2(3):219-30. PubMed PMID: 4112993.
4: CAIN AJ. An examination of Baker's acid haematein test for phospholipines. Q J Microsc Sci. 1947 Dec;88(Pt 4):467-78. PubMed PMID: 18904463.
5: LANE NJ. VISUALIZATION OF SITES OF PHOSPHATASE ACTIVITIES BY MEANS OF MORDANTED HAEMATEIN. J Histochem Cytochem. 1965 Mar;13:235-8. PubMed PMID: 14327696.
6: Kroon DB, Goossens EM. The demonstration of phospholipids in certain cells in neurosecretory nuclei in the rat with Baker's acid Haematein after Fixation in glutaraldehyde-formol-calcium. Z Zellforsch Mikrosk Anat. 1967;83(4):527-37. PubMed PMID: 4177719.
7: KROON DB. CERTAIN CELLS IN THE HYPOTHALAMIC NEUROSECRETORY NUCLEI WHICH ARE STAINABLE BY THE ACID-HAEMATEIN TEST FOR PHOSPHOLIPIDS ACCORDING TO BAKER. Z Zellforsch Mikrosk Anat. 1963 Nov 21;61:317-37. PubMed PMID: 14104678.
8: Bronzato M, Zoleo A, Biondi B, Centeno SA. An insight into the metal coordination and spectroscopic properties of artistic Fe and Fe/Cu logwood inks. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Jan 15;153:522-9. doi: 10.1016/j.saa.2015.08.042. Epub 2015 Sep 3. PubMed PMID: 26414555.
9: Wu Y, Tang L, Huang L, Han Z, Wang J, Pan H. A low detection limit penicillin biosensor based on single graphene nanosheets preadsorbed with hematein/ionic liquids/penicillinase. Mater Sci Eng C Mater Biol Appl. 2014 Jun 1;39:92-9. doi: 10.1016/j.msec.2014.02.012. Epub 2014 Feb 17. PubMed PMID: 24863203.
10: Dapson RW, Bain CL. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments. Biotech Histochem. 2015;90(6):401-23. doi: 10.3109/10520295.2015.1021381. Epub 2015 Apr 20. Review. PubMed PMID: 25893688.
11: Liu H, Jiang H, Xia B, Yi D. The Research of Feature Extraction Method of Liver Pathological Image Based on Multispatial Mapping and Statistical Properties. Comput Math Methods Med. 2016;2016:8420350. doi: 10.1155/2016/8420350. Epub 2016 Feb 28. PubMed PMID: 27022407; PubMed Central PMCID: PMC4789065.
12: Commandeur F, Acosta O, Simon A, Mathieu R, Fautrel A, Gnep K, Haigron P, de Crevoisier R. Prostate whole-mount histology reconstruction and registration to MRI for correlating in-vivo observations with biological findings. Conf Proc IEEE Eng Med Biol Soc. 2015;2015:2399-402. doi: 10.1109/EMBC.2015.7318877. PubMed PMID: 26736777.
13: Hung MS, Xu Z, Chen Y, Smith E, Mao JH, Hsieh D, Lin YC, Yang CT, Jablons DM, You L. Hematein, a casein kinase II inhibitor, inhibits lung cancer tumor growth in a murine xenograft model. Int J Oncol. 2013 Nov;43(5):1517-22. doi: 10.3892/ijo.2013.2087. Epub 2013 Sep 4. PubMed PMID: 24008396; PubMed Central PMCID: PMC3823374.
14: Smith AA. Hematein chelates of unusual metal ions for tinctorial histochemistry. Biotech Histochem. 2010 Feb;85(1):43-54. doi: 10.3109/10520290903048392. PubMed PMID: 19575317.
15: Kiernan JA, Horobin RW. A special issue devoted to hematoxylin, hematein, and hemalum. Biotech Histochem. 2010 Feb;85(1):5-6. doi: 10.3109/10520290903048368. PubMed PMID: 19548134.
16: Chen B, Ma M, Su X. An amperometric penicillin biosensor with enhanced sensitivity based on co-immobilization of carbon nanotubes, hematein, and beta-lactamase on glassy carbon electrode. Anal Chim Acta. 2010 Jul 26;674(1):89-95. doi: 10.1016/j.aca.2010.06.014. Epub 2010 Jun 16. PubMed PMID: 20638504.
17: Cooksey C. Hematoxylin and related compounds--an annotated bibliography concerning their origin, properties, chemistry, and certain applications. Biotech Histochem. 2010 Feb;85(1):65-82. doi: 10.3109/10520290903048418. PubMed PMID: 19568968.
18: Hung MS, Xu Z, Lin YC, Mao JH, Yang CT, Chang PJ, Jablons DM, You L. Identification of hematein as a novel inhibitor of protein kinase CK2 from a natural product library. BMC Cancer. 2009 May 6;9:135. doi: 10.1186/1471-2407-9-135. PubMed PMID: 19419583; PubMed Central PMCID: PMC2696466.
19: Carpentier P, Foquin A, Dorandeu F. A new use for an old method: the Woelcke myelin stain for counting degenerating neurons in the brain of mice following status epilepticus. Neurotoxicology. 2012 Aug;33(4):789-95. doi: 10.1016/j.neuro.2011.11.007. Epub 2011 Dec 3. PubMed PMID: 22155333.
20: Marshall PN. Papanicolaou staining--a review. Microsc Acta. 1983 May;87(3):233-43. Review. PubMed PMID: 6195507.








